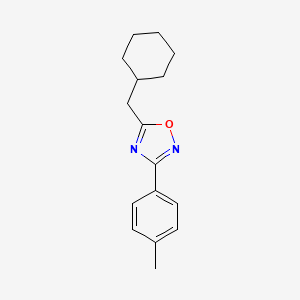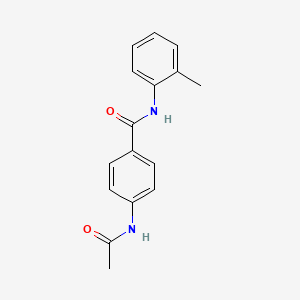
5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals. They contain a five-membered ring with two nitrogen and three carbon atoms. The synthesis and study of oxadiazoles, including "5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole," are significant due to their potential in drug discovery and material science.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with various reagents. Although the specific synthesis of "5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole" is not directly documented, related compounds are synthesized using methods such as intramolecular cyclization of thiosemicarbazides in alkaline media or acid conditions, and microwave-assisted synthesis for generating 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, indicating the versatility and innovation in oxadiazole synthesis (Ebrahimi, 2010), (Dürüst & Karakuş, 2017).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including the compound of interest, involves a conjugated system that enhances its stability and influences its reactivity. Structural analyses often employ techniques like X-ray diffraction and NMR spectroscopy to elucidate the configuration and confirm the presence of the oxadiazole ring.
Chemical Reactions and Properties
1,3,4-oxadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the nitrogen atoms in the ring. They exhibit significant biological activities, including antibacterial and anticancer properties, as seen in some derivatives (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition properties. For example, a study explored the effect of substitution and temperature on the corrosion inhibition capabilities of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. These compounds showed significant protection against corrosion, indicating their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal effects of 1,3,4-oxadiazole derivatives have been a subject of interest. For instance, certain 1,3,4-oxadiazole derivatives demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Antiepileptic Activity
The antiepileptic potential of novel limonene and citral-based 1,3,4-oxadiazoles has been explored, indicating that these compounds could serve as a base for the development of new anticonvulsant medications (Rajak et al., 2013).
Anti-Cancer and Anti-Diabetic Agents
A series of 1,3,4-oxadiazole derivatives have been synthesized and assessed for their anti-cancer and anti-diabetic properties. Some compounds showed promising in vitro cytotoxic efficacy against certain cancer cell lines and significant anti-diabetic activity in a Drosophila melanogaster model (Shankara et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-7-9-14(10-8-12)16-17-15(19-18-16)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSFITPRJCINSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)